4-巯基苯甲酸

描述

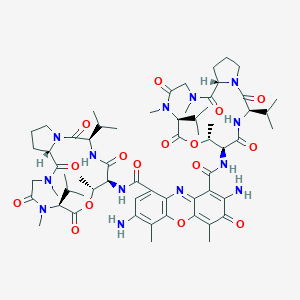

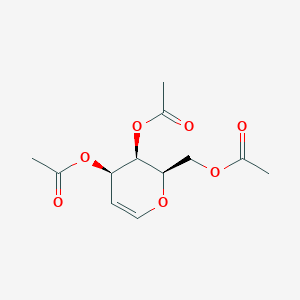

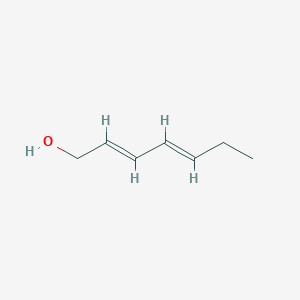

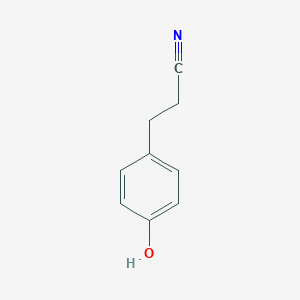

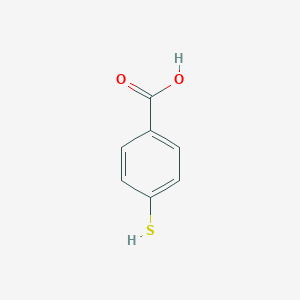

4-Mercaptobenzoic acid (4-MBA) is an organic compound with the chemical formula C7H6O2S. It is a colorless solid that is soluble in water and alcohol. 4-MBA is a common reagent in organic synthesis and is used in a variety of industrial processes. It is also used in the synthesis of dyes, pharmaceuticals, and other organic compounds. 4-MBA is an important building block in the synthesis of many compounds, including drugs, foods, and cosmetics.

科学研究应用

Surface-Enhanced Raman Scattering (SERS) Probes

4-MBA is often used as a probe molecule in Surface-Enhanced Raman Scattering (SERS) studies . It has been demonstrated that silver nanostructures protected with polyvinylpyrrolidone (PVP) and functionalized with 4-MBA exhibit superior SERS activity . The enhancement factor of 4-MBA on these films can reach up to 5.38 × 10^6, and the detection limit is at least down to 10^−8 M .

Biosensors

4-MBA has been used in the development of highly sensitive SERS probes for biosensing applications . For instance, 4-MBA-Au nanorods conjugated with a GPR120 antibody were developed as a SERS probe to detect the interaction of fatty acids and their cognate receptor, GPR120, on the surface of human embryonic kidney cells .

Catalysis

Gold nanostructures functionalized with 4-MBA may exhibit improved catalytic activity . This makes 4-MBA a valuable compound in the field of catalysis.

Self-Assembled Monolayers (SAMs)

4-MBA, with its thiol and carboxylic groups, can form self-assembled monolayers (SAMs) . These SAMs can be used for the development of SERS sensors .

Nanotechnology

The use of 4-MBA in nanotechnology is quite extensive. It is often used to functionalize nanostructures, enhancing their properties and making them suitable for various applications .

Biological Sensing

The biocompatibility of 4-MBA makes it suitable for biological sensing applications. For example, PVP-protected silver films functionalized with 4-MBA have been shown to be excellent SERS substrates for hemoglobin detection .

作用机制

- Matrix for Mass Spectrometry : 4-MBA serves as a matrix for laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) analysis of metals. It provides an interference-free background, enhances signal intensity, and ensures reproducibility .

- Self-Assembly on Metal Surfaces : 4-MBA self-assembles onto metal surfaces, such as Ag (111) and (100) fcc surfaces, via the COO-/S- ends .

属性

IUPAC Name |

4-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJXSOYPAOSIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148036 | |

| Record name | 4-Mercaptobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Mercaptobenzoic acid | |

CAS RN |

1074-36-8 | |

| Record name | 4-Mercaptobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mercaptobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1074-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Mercaptobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4-MBA forms strong thiolate bonds with gold surfaces, creating self-assembled monolayers (SAMs). [] These SAMs exhibit unique properties depending on the 4-MBA packing density and orientation. For instance, research suggests that the aromatic ring interactions play a significant role in stabilizing adsorbed 4-MBA molecules on gold. []

A: Unlike its interaction with gold, 4-MBA bonds to TiO2 surfaces (both anatase and rutile) primarily through its carboxyl group in a bidentate fashion. [] The phenyl ring maintains a specific orientation, approximately 70° from the surface, on both TiO2 polymorphs. []

ANone: The molecular formula of 4-Mercaptobenzoic acid is C7H6O2S, and its molecular weight is 154.19 g/mol.

A: 4-MBA exhibits distinct peaks in various spectroscopic techniques:* Infrared (IR) Spectroscopy: Sharp O-H stretch band and a high-frequency non-hydrogen-bonded carbonyl stretch band, indicating isolated carboxylic acid functionality. []* Raman Spectroscopy: Characteristic peaks are observed, with specific bands (e.g., around 1697 cm-1 for -COOH and 1414 cm-1 for -COO-) shifting depending on the protonation state of the carboxyl group. [, ]* X-ray Photoelectron Spectroscopy (XPS): Provides information on the chemical state and bonding environment of sulfur and other atoms in 4-MBA. [, , ]* Near-Edge X-ray Absorption Fine Structure (NEXAFS): Offers insights into the orientation and electronic structure of the 4-MBA molecule upon adsorption on various surfaces. []

A: Yes, 4-MBA SAMs can alter the hydrophobicity of surfaces. For example, gold surfaces modified with 4-MBA become hydrophobic towards water. []

A: While not a traditional catalyst, 4-MBA plays a crucial role in facilitating electron transfer in certain systems. For instance, in Quantum Dot Sensitized Solar Cells (QDSSCs), 4-MBA doped polyaniline on carbon nanotubes enhances electron transfer from the quantum dots to the electrode, improving the cell's efficiency. []

A: Yes, the interaction of 4-MBA with metal surfaces makes it suitable for sensing applications. For example, 4-MBA modified gold nanoparticles have been used for the colorimetric detection of Cr3+ ions in aqueous solutions. []

A: Yes, Density Functional Theory (DFT) calculations have been employed to understand the adsorption behavior of 4-MBA on metal surfaces. [, ] These calculations provide insights into the energetics, bonding, and electronic structure of the 4-MBA-metal interface.

A: The position of the carboxyl group significantly influences the self-assembly and electroless copper deposition on gold. Research shows that copper deposition occurs on 4-MBA SAMs but not on 3-Mercaptobenzoic acid, suggesting the importance of the para position of the carboxylic acid group. []

ANone: Several analytical techniques are employed to characterize and quantify 4-MBA:

A: Yes, studies have investigated the degradation of 4-MBA using advanced oxidation processes like Fenton and photo-Fenton reactions. [] These methods effectively degrade 4-MBA, and the degradation products have been characterized. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。